molecular formula C24H26N2O2 B607799 Unii-WF9CA8UL2V CAS No. 1398695-47-0

Unii-WF9CA8UL2V

Cat. No. B607799
M. Wt: 374.484
InChI Key: KYANYGKXMNYFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK2646264 is a potent, selective Spleen Tyrosine Kinase (Syk) inhibitor with pIC50 of 7.1, >300-fold selectivity over Autota B. GSK2646264 is potentially useful for the topical treatment of inflammatory skin disease. GSK2646264 was selected for progression and is currently in Phase I clinical trials.

Scientific Research Applications

Nanoparticle Synthesis

The development of novel materials, such as inorganic nanoparticles, is a crucial area of chemical research. Innovations in materials science, like the progression in electronics from vacuum tubes to miniature chips, have been driven by the discovery of new materials. This research area is exemplified by the synthesis of nanoparticles and their applications in various industries and technologies (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Environmental Modeling

Collaborative working environments are instrumental in the development, testing, and usage of large scientific applications. Tools and software frameworks are used to enable remote job submission and file transfer, enhancing the collaboration among geographically dispersed scientists. An example is the Unified Air Pollution Model (UNI-DEM), showing the importance of collaborative frameworks in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Translating Research into Practical Innovations

The translation of basic scientific research into practical and deployable innovations has a long history, from the discovery of fire to space exploration. Programs like the National Collegiate Inventors and Innovators Alliance (NCIIA) aim to develop and fund experiential learning in STEM innovation and entrepreneurship, turning scientific research into socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Wireless Local Area Network (WLAN) Applications

The evolution of WLAN and UNII (Unlicensed National Information Infrastructure) standards, such as the design and testing of high-gain, microstrip antennas for existing WLAN and new UNII standards, is a significant aspect of scientific research in the telecommunications sector. Such developments aim to improve the performance and efficiency of wireless communication systems (Singla, Khanna, & Parkash, 2019).

Scientific Computing and Data Analysis

The Argonne Leadership Computing Facility (ALCF) exemplifies the integration of scientific discovery and computational science. Using high-performance computing resources like the IBM Blue Gene/L supercomputer, researchers from various disciplines, including chemistry and life sciences, conduct experiments and simulations to tackle key scientific problems (Beckman, Dave, & Drugan, 2008).

University Satellite Programs

The University Nanosat Program (UNP) is an example of a collaborative project between academia and government agencies, aiming to fly student-built nanosatellites on the space shuttle. This program not only advances space research but also trains the next generation of aerospace professionals (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

High-Performance Toolkits for Scientific Research

The development of high-performance toolkits like HPCToolkit assists in performance analysis of scientific applications on advanced computing platforms. This aids in addressing problems in domains like turbulent combustion and nuclear structure calculations (Tallent, Mellor-Crummey, Adhianto, Fagan, & Krentel, 2008).

properties

CAS RN

1398695-47-0

Product Name

Unii-WF9CA8UL2V

Molecular Formula

C24H26N2O2

Molecular Weight

374.484

IUPAC Name

7-(2-methoxy-6-((4-methylpyridin-2-yl)methoxy)phenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine

InChI

InChI=1S/C24H26N2O2/c1-17-8-13-26-21(14-17)16-28-23-5-3-4-22(27-2)24(23)20-7-6-18-9-11-25-12-10-19(18)15-20/h3-8,13-15,25H,9-12,16H2,1-2H3

InChI Key

KYANYGKXMNYFBX-UHFFFAOYSA-N

SMILES

CC1=CC(COC2=C(C3=CC=C4CCNCCC4=C3)C(OC)=CC=C2)=NC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK2646264;  GSK-2646264;  GSK 2646264; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1-dimethylethyl 7-(2-(methyloxy)-6-{[(4-methyl-2-pyridinyl)methyl]oxy}phenyl)-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate (2.57 g) was dissolved in dioxane (20 ml). Gaseous hydrogen chloride was passed through the reaction mixture for about 1.5 h. The reaction was monitored by TLC. On completion the solid formed was collected by filtration and washed with acetone. The solid was then dissolved in water and the mixture neutralised with aqueous sodium hydroxide (1M). The sticky solid formed was extracted with DCM. The organic phase was dried over sodium sulphate and concentrated in vacuo to give a solid. This was purified by silica column chromatography eluting with 0-8% methanol in DCM. The appropriate fractions were combined and concentrated in vacuo to yield a solid. This was triturated with diethyl ether to yield the title compound, 1.34 g (67%).
Name
1,1-dimethylethyl 7-(2-(methyloxy)-6-{[(4-methyl-2-pyridinyl)methyl]oxy}phenyl)-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-WF9CA8UL2V
Reactant of Route 2
Unii-WF9CA8UL2V
Reactant of Route 3
Unii-WF9CA8UL2V
Reactant of Route 4
Unii-WF9CA8UL2V
Reactant of Route 5
Reactant of Route 5
Unii-WF9CA8UL2V
Reactant of Route 6
Unii-WF9CA8UL2V

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.